molecular formula C8H9NO2 B587015 L-(+)-2-Phenylglycine-d5 CAS No. 1246820-68-7

L-(+)-2-Phenylglycine-d5

Cat. No. B587015
CAS RN: 1246820-68-7
M. Wt: 156.196
InChI Key: ZGUNAGUHMKGQNY-FOXQAWPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-(+)-2-Phenylglycine-d5, also known as L-2PG-d5, is a synthetic amino acid derivative used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

L-(+)-2-Phenylglycine-d5 is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. L-(+)-2-Phenylglycine-d5 has been used as a substrate in enzyme assays, as a ligand in receptor binding studies, and as a probe in biochemical and biophysical studies. It has also been used in the study of protein structure and function, and in the design of novel drugs and drug delivery systems.

Mechanism of Action

L-(+)-2-Phenylglycine-d5 is thought to act as a substrate for enzymes involved in the synthesis of proteins. It is believed to interact with the active site of the enzyme, allowing the enzyme to catalyze the formation of a peptide bond between two amino acids. This peptide bond is then used to form a protein structure.
Biochemical and Physiological Effects
L-(+)-2-Phenylglycine-d5 has been studied for its biochemical and physiological effects. It has been found to be an effective substrate for enzymes involved in the synthesis of proteins. It has also been found to interact with receptors involved in the modulation of cell signaling pathways, and to modulate the activity of certain enzymes. In addition, it has been shown to modulate the activity of certain ion channels, and to affect the metabolism of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

L-(+)-2-Phenylglycine-d5 has several advantages for laboratory experiments. It is a stable, water-soluble compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, it is important to note that L-(+)-2-Phenylglycine-d5 is not very soluble in organic solvents, and its use in certain laboratory experiments may be limited due to its low solubility.

Future Directions

There are many potential future directions for the study of L-(+)-2-Phenylglycine-d5. For example, further research could be conducted to better understand its biochemical and physiological effects, as well as its interactions with enzymes and receptors. Additionally, further research could be conducted to explore its potential applications in the design of novel drugs and drug delivery systems. Finally, further research could be conducted to identify new synthesis methods and purification techniques for L-(+)-2-Phenylglycine-d5.

Synthesis Methods

L-(+)-2-Phenylglycine-d5 can be synthesized via a two-step process. First, anhydrous boron trifluoride etherate is used to catalyze the reaction between phenylglycine and trifluoroacetic anhydride. This reaction yields the desired product, L-(+)-2-Phenylglycine-d5, as well as a small amount of the unwanted byproduct, L-(-)-2-Phenylglycine-d5. The second step of the synthesis is the purification of the product by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of L-(+)-2-Phenylglycine-d5 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene-d5", "Sodium hydroxide", "Ethyl bromide", "Diethylamine", "Benzyl bromide", "Hydrochloric acid", "Sodium cyanoborohydride", "Sodium borohydride", "L-(+)-2-Phenylglycine" ], "Reaction": [ "The first step involves the reaction of benzene-d5 with sodium hydroxide to form phenol-d5.", "Ethyl bromide is then added to phenol-d5 to form ethyl phenyl ether-d5.", "Diethylamine is then added to ethyl phenyl ether-d5 to form N,N-diethylphenylamine-d5.", "Benzyl bromide is then added to N,N-diethylphenylamine-d5 to form N-benzyl-N,N-diethylphenylamine-d5.", "Hydrochloric acid is then added to N-benzyl-N,N-diethylphenylamine-d5 to form L-(+)-2-Phenylglycine-d5 hydrochloride.", "Sodium cyanoborohydride is then added to L-(+)-2-Phenylglycine-d5 hydrochloride to form the corresponding borohydride salt.", "Finally, sodium borohydride is added to the borohydride salt to form L-(+)-2-Phenylglycine-d5." ] }

CAS RN

1246820-68-7

Molecular Formula

C8H9NO2

Molecular Weight

156.196

IUPAC Name

(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D

InChI Key

ZGUNAGUHMKGQNY-FOXQAWPQSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N

synonyms

(αS)-α-Amino-benzeneacetic-d5 Acid;  L-2-Phenyl-glycine-d5;  (+)-(S)-Phenylglycine-d5;  (+)-Phenylglycine-d5;  (2S)-Amino-2-phenylethanoic-d5 Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.